![molecular formula C32H37N3OS B13382526 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Benzhydrylamino Group: This step involves the nucleophilic substitution of a benzhydrylamine derivative onto the spirocyclic core.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl halide.
Attachment of the 4-Methoxyphenyl Group: This step involves the coupling of a 4-methoxyphenyl derivative to the spirocyclic core through a suitable cross-coupling reaction.
Formation of the Thione Group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylamino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzhydrylamino derivatives.
Applications De Recherche Scientifique
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.
Mécanisme D'action
The mechanism of action of 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Uniqueness
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the benzhydrylamino group and the tert-butyl group, which confer distinct chemical properties and potential biological activities. The spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C32H37N3OS |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
4-benzhydrylimino-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C32H37N3OS/c1-31(2,3)25-19-21-32(22-20-25)29(34-30(37)35(32)26-15-17-27(36-4)18-16-26)33-28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,25,28H,19-22H2,1-4H3,(H,33,34,37) |
Clé InChI |
XDIGDSICRFTAQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)C(=NC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=S)N2C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime](/img/structure/B13382448.png)
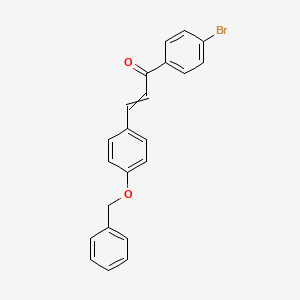
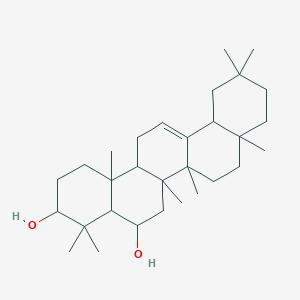
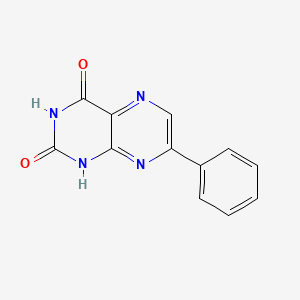
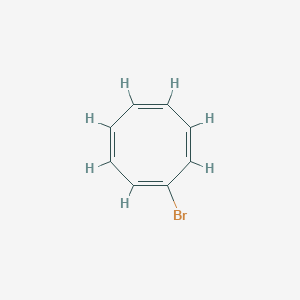
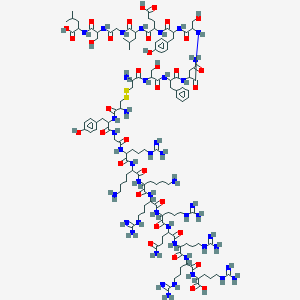
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13382481.png)
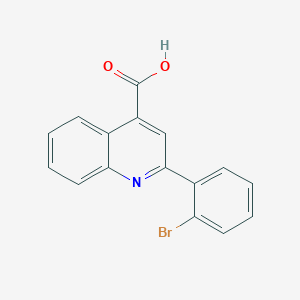
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)
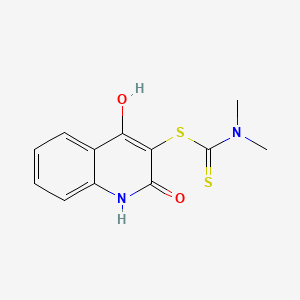
![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![3-tert-butyl-1-{[(1-heptyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382516.png)
![4-Amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-pyrimidinone](/img/structure/B13382518.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)
